molecular formula C12H11ClN4O4 B213543 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213543
M. Wt: 310.69 g/mol
InChI Key: YSVRCGCAKLUHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole-based derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2). Additionally, this compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of PGE2.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been found to exhibit antioxidant activity. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, indicating its potential use in the prevention and treatment of oxidative stress-related diseases. Furthermore, this compound has also been reported to possess antitumor activity, suggesting its potential use in the development of novel anticancer agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity towards its target enzymes and receptors. Additionally, this compound is relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide. One of the potential areas of research is the development of novel anti-inflammatory and analgesic agents based on this compound. Additionally, the potential use of this compound in the treatment of oxidative stress-related diseases and cancer should also be further explored. Furthermore, the development of new synthetic methods for the preparation of this compound and its analogs can also provide new opportunities for the discovery of novel bioactive compounds.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves the condensation reaction between 4-chloro-3-nitropyrazole and 2-methoxy-5-methylbenzoyl isothiocyanate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with 4-chloro-3-nitropyrazole to form the desired product. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and asthma. Additionally, this compound has also been reported to possess antifungal and antibacterial activities, indicating its potential use in the development of novel antimicrobial agents.

properties

Product Name

4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11ClN4O4

Molecular Weight

310.69 g/mol

IUPAC Name

4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11ClN4O4/c1-6-3-4-8(21-2)7(5-6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

YSVRCGCAKLUHFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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